molecular formula C26H35N3O3 B605653 (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide CAS No. 1657028-64-2

(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide

Número de catálogo B605653
Número CAS: 1657028-64-2
Peso molecular: 437.584
Clave InChI: LGYDWJJZDCXEOV-JWQCQUIFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AT-076 is a so-called opioid "pan" antagonist and is the first reasonably balanced antagonist known of all four opioid receptor types. It acts as a silent antagonist of all four of the opioid receptors, behaving as a competitive antagonist of the μ-opioid receptor (Ki = 1.67 nM) and δ-opioid receptor (Ki = 19.6 nM) and as a noncompetitive antagonist of the κ-opioid receptor (Ki = 1.14 nM) and nociceptin receptor (Ki = 1.75 nM).

Aplicaciones Científicas De Investigación

Kappa Opioid Receptor Antagonism The compound, identified as JDTic, has been recognized as a potent and selective kappa opioid receptor antagonist. Studies reveal that certain structural features of JDTic, such as the 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, are crucial for its kappa potency and selectivity. This compound has been useful in characterizing the kappa receptor, thanks to its unique structural features that distinguish it from previously reported kappa antagonists (Thomas et al., 2003).

Opioid Receptor Functional Antagonism Further synthesis and in vitro analysis of analogues of JDTic have been conducted to understand their opioid receptor functional antagonism. These studies highlight the tolerance of certain positions on the JDTic structure to substitution and have identified compounds with potent and selective kappa antagonist activity. This has contributed to a deeper understanding of the pharmacophore for this class of kappa opioid receptor antagonist (Cueva et al., 2009), (Cai et al., 2008).

JNK Activation and Duration of Action The duration of action of certain kappa opioid receptor antagonists, including JDTic, has been correlated positively with c-Jun N-terminal kinase (JNK) 1 activation. This has been instrumental in proposing a noncompetitive mechanism based on JNK activation for the prolonged action of these compounds (Melief et al., 2011).

Potential in Opiate Abuse Treatment The effects of JDTic on the development and expression of physical dependence on opioids like morphine have been studied. The findings suggest potential applications of JDTic in the treatment of opiate abuse, as it showed effects on certain withdrawal signs without affecting the overall withdrawal syndrome (Carroll et al., 2005).

Discovery of Opioid Pan Antagonist Exploration of the structural determinants for the binding affinity of JDTic to opioid receptors led to the discovery of AT-076, the first opioid pan antagonist with high affinity at all four opioid receptor subtypes. This discovery has significant implications for the development of therapeutic agents for various conditions associated with opioid receptors (Zaveri et al., 2015).

Additional Insights Additional studies have further characterized JDTic and similar compounds, contributing to the understanding of their pharmacological properties, potential in treating conditions like opiate abuse, and their role in the exploration of opioid receptor functions (Thomas et al., 2001), (Carroll et al., 2004).

Propiedades

Número CAS

1657028-64-2

Nombre del producto

(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide

Fórmula molecular

C26H35N3O3

Peso molecular

437.584

Nombre IUPAC

7-hydroxy-N-[1-[4-(3-hydroxyphenyl)piperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C26H35N3O3/c1-17(2)25(16-29-10-8-18(9-11-29)19-4-3-5-22(30)12-19)28-26(32)24-14-20-6-7-23(31)13-21(20)15-27-24/h3-7,12-13,17-18,24-25,27,30-31H,8-11,14-16H2,1-2H3,(H,28,32)

Clave InChI

LGYDWJJZDCXEOV-JWQCQUIFSA-N

SMILES

CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AT-076;  AT 076;  AT076.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 3
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 4
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 5
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 6
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.